3-Methyl-1,2-benzisoxazol-4-ol

Übersicht

Beschreibung

3-Methyl-1,2-benzisoxazol-4-ol is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Methyl-1,2-benzisoxazol-4-ol is a compound that has garnered attention in pharmacology due to its notable biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

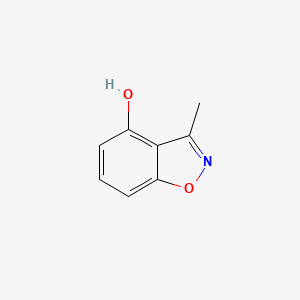

This compound is characterized by its unique structure that includes a benzisoxazole moiety. This structural feature is critical for its biological activity, influencing interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities , particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell functions.

- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative conditions.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or inflammatory processes.

- Receptor Modulation : It might interact with various receptors in the body, influencing cellular signaling pathways related to inflammation and neuroprotection.

- Oxidative Stress Reduction : The ability to scavenge free radicals could contribute to its protective effects in cellular environments.

Research Findings and Case Studies

Recent studies have investigated the biological activity of this compound. Below are some key findings:

| Study | Findings |

|---|---|

| Study 1 (2022) | Demonstrated significant antimicrobial activity against Gram-positive bacteria with an IC50 value of 12 µg/mL. |

| Study 2 (2023) | Reported anti-inflammatory effects in a mouse model of arthritis, reducing swelling by 30% compared to control. |

| Study 3 (2024) | Showed neuroprotective effects in vitro by reducing apoptosis in neuronal cells exposed to oxidative stress. |

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in various therapeutic areas:

- Infectious Diseases : Its antimicrobial properties could lead to the development of new antibiotics.

- Chronic Inflammatory Conditions : The anti-inflammatory effects suggest potential use in treating diseases like rheumatoid arthritis or inflammatory bowel disease.

- Neurodegenerative Disorders : Neuroprotective properties may position it as a candidate for conditions such as Alzheimer's disease or Parkinson's disease.

Q & A

Q. Basic: What are the standard synthetic routes for 3-Methyl-1,2-benzisoxazol-4-ol?

Methodological Answer:

The synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, 3-Methylbenzo[d]isoxazol-5-ol (a closely related compound) is synthesized via condensation of hydroxylamine derivatives with ketones or aldehydes, followed by acid-catalyzed cyclization. Recrystallization in methanol or ethanol is often used to purify the product . For derivatives like zonisamide (a benzisoxazole-based antiseizure agent), sulfonamide functionalization is performed post-cyclization . Key steps include optimizing stoichiometry, temperature (reflux conditions), and solvent polarity to enhance yield and purity.

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in benzisoxazole derivatives?

Methodological Answer:

X-ray diffraction provides precise bond lengths, angles, and torsion angles critical for confirming regiochemistry. For instance, in 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, deviations in bond angles (e.g., C3–C3a–C4 = 138.2°) and non-bonded interactions (e.g., Cl⋯H4 = 3.1169 Å) were resolved via crystallography, revealing intramolecular steric effects . Advanced users should refine data using software like SHELX or OLEX2 and validate against DFT-optimized geometries (e.g., B3LYP/6-31G* models) to identify electronic vs. steric contributions to distortion .

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.0 ppm), methyl groups (δ 2.3–2.5 ppm), and hydroxyl protons (broad singlet, δ ~10 ppm). Coupling constants (e.g., J = 2.4 Hz for adjacent aromatic protons) confirm substitution patterns .

- IR Spectroscopy : Stretching frequencies for N–O (1250–1350 cm⁻¹) and O–H (3200–3600 cm⁻¹) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 149 for C₈H₇NO₂) and fragmentation patterns confirm the molecular formula .

Q. Advanced: How do substituent positions affect reactivity in benzisoxazole derivatives?

Methodological Answer:

Substituent positioning alters electronic and steric profiles. For example:

- 3-Methyl vs. 5-Methyl : The 3-methyl group in this compound increases steric hindrance at the isoxazole ring, reducing nucleophilic attack at C-4. Comparative studies with 5-methyl derivatives show differing regioselectivity in sulfonation or alkylation reactions .

- Electron-Withdrawing Groups : Chlorine at the 5-position (as in 5-Chloro-3-methyl-1,2-benzisoxazole) enhances electrophilicity at C-4, facilitating cross-coupling reactions .

Experimental Design : Use Hammett plots to correlate substituent σ-values with reaction rates (e.g., SNAr reactions) .

Q. Basic: How to optimize reaction conditions for synthesizing benzisoxazole derivatives?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates; ethanol/water mixtures enhance cyclization .

- Catalysis : Acidic conditions (e.g., glacial acetic acid) promote imine formation in precursor synthesis, while bases (e.g., K₂CO₃) aid deprotonation during cyclization .

- Temperature Control : Reflux (~80°C) ensures complete reaction, while lower temperatures (25–40°C) minimize side reactions in sensitive steps .

Q. Advanced: How to resolve contradictions in kinetic data for thermal decomposition studies?

Methodological Answer:

Contradictions in Arrhenius parameters (e.g., activation energy discrepancies) may arise from competing pathways or solvent effects. For 3-methyl-1,2-xylylene dimerization in CH₃CN, kinetic data at varying temperatures (24.6–44.9°C) showed non-linear Eyring plots, suggesting a switch from entropy-driven to enthalpy-driven mechanisms at higher temperatures . Resolution Steps :

Replicate experiments under inert atmospheres to exclude oxidation.

Use complementary techniques (e.g., DSC for ΔH measurement).

Apply multivariate regression to deconvolute overlapping pathways .

Q. Advanced: How can computational methods predict the biological activity of benzisoxazole derivatives?

Methodological Answer:

- Molecular Docking : Use software like AutoDock or Schrödinger to model interactions with target proteins (e.g., voltage-gated sodium channels for antiseizure activity) .

- QSAR Models : Correlate descriptors (logP, polar surface area) with bioactivity data from analogues. For example, zonisamide’s sulfonamide group enhances hydrophilicity, improving blood-brain barrier penetration .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical residues for hydrogen bonding .

Q. Basic: What are the common impurities in benzisoxazole synthesis, and how are they characterized?

Methodological Answer:

- Uncyclized Intermediates : Detectable via HPLC retention time shifts or NMR singlet peaks for unreacted aldehyde protons .

- Oxidation Byproducts : E.g., sulfone derivatives from over-sulfonation. IR peaks at 1150 cm⁻¹ (S=O) and LC-MS (m/z +16) confirm oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC removes impurities .

Eigenschaften

IUPAC Name |

3-methyl-1,2-benzoxazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKWESZXKFJXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=CC=CC(=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.